molecular formula C17H15ClN4O7S2.Ca<br>C17H15CaClN4O7S2 B137773 calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate CAS No. 129423-54-7

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

Cat. No.: B137773
CAS No.: 129423-54-7
M. Wt: 527.0 g/mol
InChI Key: RYPCWUSNYYUKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is a red-shade yellow pigment belonging to the monoazo class of pigments. It is known for its excellent heat stability, resistance properties, and transparency. This pigment is widely used in various applications, including plastics, traffic paints, and coatings, due to its high performance and eco-friendly nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is synthesized through a coupling reaction of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone. The resulting disulfo acid is then reacted with a calcium salt to form the final pigment .

Industrial Production Methods: The industrial production of this compound involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound and metal complexes that enhance its stability and color properties .

Scientific Research Applications

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate has a wide range of applications in scientific research and industry:

Mechanism of Action

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is often compared with other yellow pigments such as Pigment Yellow 83 and Pigment Yellow 180:

Uniqueness: this compound stands out due to its combination of high heat resistance, good migration resistance, and eco-friendly properties. It is an ideal replacement for diarylide and lead chromate pigments, making it a preferred choice in various industrial applications .

Comparison with Similar Compounds

  • Pigment Yellow 83
  • Pigment Yellow 180
  • Pigment Yellow 100

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate’s unique properties and versatility make it a valuable compound in both scientific research and industrial applications.

Properties

CAS No.

129423-54-7

Molecular Formula

C17H15ClN4O7S2.Ca
C17H15CaClN4O7S2

Molecular Weight

527.0 g/mol

IUPAC Name

calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C17H15ClN4O7S2.Ca/c1-9-6-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-4-3-5-12(7-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);

InChI Key

RYPCWUSNYYUKLG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)O)C)S(=O)(=O)O.[Ca]

Key on ui other cas no.

129423-54-7

physical_description

Dry Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Reactant of Route 2
Reactant of Route 2
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Reactant of Route 3
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Reactant of Route 4
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Reactant of Route 5
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Reactant of Route 6
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.